![molecular formula C14H13N3S B2709036 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine CAS No. 339112-83-3](/img/structure/B2709036.png)
3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure would depend on the specific substituents attached to the benzothiazole core.Chemical Reactions Analysis
The chemical reactions involving benzothiazoles can vary widely depending on the specific compound and conditions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Scientific Research Applications
Antibacterial Agents
The compound has been used in the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents . These compounds were screened in vitro for their antibacterial activity against a representative panel of Gram positive and Gram negative bacteria .
QSAR Modeling
Quantitative structure–activity relationship (QSAR) modeling has been used to determine the activity contributions due to structural and substituent effects . This methodology provides a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown that new benzothiazole derivatives have better inhibition potency against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Docking Studies
Structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Synthesis of Heterocyclic Azo Dyes
The compound has been used in the creation of four heterocyclic azo dyes using the standard diazo-coupling process .
Preparation of Benzothiazole Derivatives
Different synthetic paths have been developed for the preparation of benzothiazole derivatives . Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
It’s worth noting that benzothiazole derivatives have shown profound antimicrobial activity .
Action Environment
It’s worth noting that one of the benzothiazole-based compounds has a large stokes shift, which results from excited state intramolecular proton transfer . This could suggest that the compound’s action might be influenced by its chemical structure and the environment in which it is present.
Future Directions
Benzothiazoles continue to be an active area of research due to their diverse biological activities and pharmaceutical value. Future research is likely to focus on developing new synthetic methods for benzothiazole compounds, exploring their biological activities, and optimizing their properties for specific applications .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGHMDKMWXALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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